N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide
CAS No.: 103697-03-6
Cat. No.: VC20841101
Molecular Formula: C16H14N2O4
Molecular Weight: 298.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103697-03-6 |
|---|---|
| Molecular Formula | C16H14N2O4 |
| Molecular Weight | 298.29 g/mol |
| IUPAC Name | N-(2-benzoyl-4-nitrophenyl)-N-methylacetamide |
| Standard InChI | InChI=1S/C16H14N2O4/c1-11(19)17(2)15-9-8-13(18(21)22)10-14(15)16(20)12-6-4-3-5-7-12/h3-10H,1-2H3 |
| Standard InChI Key | SOKNMKHYFCVDSO-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
| Canonical SMILES | CC(=O)N(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Identification
N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide is precisely identified through several standardized parameters. The compound is registered with CAS number 103697-03-6, allowing for unambiguous identification in chemical databases and regulatory contexts. Its molecular formula is C16H14N2O4, indicating a specific arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its distinctive chemical behavior. The molecular weight of 298.29 g/mol places it in the medium-range of organic molecules, making it suitable for various biochemical applications where molecular size influences efficacy.
The structural composition of this compound features several key functional groups that define its chemical character. It contains a benzoyl group (C6H5CO-), a nitrophenyl moiety (NO2-C6H4-), and a methylacetamide structure (CH3-N-COCH3). This arrangement creates a unique three-dimensional architecture that influences its reactivity and binding potential with biological targets.
Physicochemical Characteristics
The compound possesses distinct physicochemical properties that determine its behavior in various media and reaction conditions. Table 1 summarizes the key physicochemical parameters of N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C16H14N2O4 | Defines elemental composition |
| Molecular Weight | 298.29 g/mol | Influences diffusion and permeability |
| LogP | 3.33170 | Indicates moderate lipophilicity |
| PSA (Polar Surface Area) | 80.52 Ų | Affects membrane permeability |
The compound exhibits a LogP value of 3.33170, indicating moderate lipophilicity and suggesting reasonable membrane permeability for biological applications . This property is particularly relevant for pharmaceutical research, as it affects how the compound might distribute in biological systems. The polar surface area (PSA) of 80.52 Ų further supports predictions about its ability to penetrate cellular membranes .
From an electronic perspective, N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide contains both electron-withdrawing groups (the nitro group) and electron-donating groups (the methyl group). This electronic distribution creates an interesting polarity profile across the molecule, influencing its reactivity patterns and solubility characteristics. The presence of these opposing electronic influences makes the compound particularly interesting for chemical modification studies.
Synthesis Methods
Conventional Synthesis Approaches
The synthesis of N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide can be accomplished through several chemical pathways, typically involving the reaction of specific aromatic compounds with acetamides. These procedures generally utilize readily available starting materials, making the compound accessible for research purposes.
A common synthetic route involves the acetylation of an appropriately substituted aniline derivative, followed by strategic functionalization to introduce the benzoyl and nitro groups. The methylation of the amide nitrogen represents another critical step in the synthesis, conferring the distinctive N-methyl characteristic that differentiates this compound from related structures such as N-(2-benzoyl-4-nitrophenyl)-acetamide (CAS: 41019-22-1) .
The reactivity of the aromatic system, particularly at the positions where substituents are introduced, plays a crucial role in determining the efficiency and selectivity of these synthetic approaches. The electron-withdrawing effect of the nitro group can influence the reactivity of neighboring positions, requiring careful consideration of reaction conditions and catalyst selection.
Scale-Up Considerations
An advantage of the synthesis methods for N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide is their adaptability for large-scale production. The relatively straightforward reaction pathways and use of conventional reagents make industrial-scale synthesis feasible, which is an important consideration for potential commercial applications in pharmaceuticals or agrochemicals.
When scaling up the synthesis, factors such as heat transfer, mixing efficiency, and reaction time become increasingly important. The exothermic nature of certain steps in the synthetic pathway necessitates careful temperature control to maintain reaction selectivity and product purity. Additionally, the isolation and purification of the final product may require optimization of crystallization conditions or chromatographic techniques to achieve the desired level of purity.
Analytical Techniques for Characterization
Spectroscopic Analysis
Comprehensive characterization of N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide typically employs multiple spectroscopic techniques. Infrared spectroscopy (IR) provides valuable information about the functional groups present in the molecule, with characteristic absorption bands for the carbonyl groups (typically around 1650-1700 cm⁻¹), the nitro group (around 1350-1550 cm⁻¹), and the aromatic rings (1400-1600 cm⁻¹).
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. In ¹H-NMR spectra, signals corresponding to the aromatic protons, the N-methyl group, and the acetyl methyl group would be particularly diagnostic. The ¹³C-NMR spectrum would show distinctive signals for the carbonyl carbons, the aromatic ring carbons, and the methyl carbons, confirming the structural arrangement.
Mass spectrometry can further validate the molecular identity by providing the exact molecular weight and fragmentation pattern characteristic of the compound's structure. The fragmentation behavior of N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide would typically show losses of the acetyl group and fragmentation patterns influenced by the nitro group.
Structure-Activity Relationships
Comparative Analysis with Related Compounds
The structural features of N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide can be better understood through comparison with related compounds identified in the search results. Table 2 presents a comparative analysis of key structural and physicochemical parameters.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide | 103697-03-6 | C16H14N2O4 | 298.29 | Reference compound |
| N-(2-Benzoyl-4-nitrophenyl)-acetamide | 41019-22-1 | C15H12N2O4 | 284.27 | Lacks N-methyl group |
| N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide | 20821-91-4 | C15H11ClN2O4 | 318.71 | Contains 2-chloro substituent instead of methyl |
| N-(2-benzoyl-4-nitrophenyl)-2-chloro-N-methylacetamide | 50840-35-2 | C16H13ClN2O4 | 332.74 | Contains both N-methyl and 2-chloro groups |
Research Applications and Future Directions
Current Research Applications
The unique structural features of N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide make it valuable for numerous research applications. In medicinal chemistry, the compound serves as a tool for studying structure-activity relationships, providing insights into how structural modifications affect interactions with biological targets.
Its application in material science stems from the potential for controlled intermolecular interactions, which can be exploited in the development of novel materials with specific properties. The presence of multiple functional groups capable of engaging in various types of non-covalent interactions makes this compound interesting for studies on molecular self-assembly and crystal engineering.
Additionally, the compound's distinctive structure makes it useful in analytical method development, serving as a model compound for optimizing separation techniques or spectroscopic methods aimed at detecting and quantifying similar structures in complex matrices.
Future Research Directions
Several promising avenues for future research on N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide emerge from its structural and chemical characteristics. Investigation of its potential anti-inflammatory or analgesic properties, suggested by the biological activities of structurally similar compounds, represents a particularly compelling direction.
Further exploration of structure-activity relationships through systematic modification of the core structure could yield valuable insights for drug design. Potential modifications might include variation of the substituents on the benzoyl ring, alteration of the position of the nitro group, or replacement of the acetyl group with other acyl moieties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume